N1-cyclobutyl-4-(trifluoromethyl)benzene-1,2-diamine
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Overview
Description
N1-cyclobutyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound characterized by a benzene ring substituted with a trifluoromethyl group and a cyclobutyl group, along with two amine groups at the 1 and 2 positions of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Nucleophilic Substitution: The synthesis can start with 4-(trifluoromethyl)aniline, which undergoes bromination to introduce a bromine atom at the ortho or para position. The brominated product can then undergo nucleophilic substitution with cyclobutylamine to introduce the cyclobutyl group.
Direct Amination: Another method involves the direct amination of 4-(trifluoromethyl)benzene-1,2-diamine with cyclobutylamine under specific reaction conditions, such as high temperature and pressure, in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as converting the amine groups to nitro groups.
Reduction: Reduction reactions can convert nitro groups back to amine groups.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activity. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which N1-cyclobutyl-4-(trifluoromethyl)benzene-1,2-diamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine: Similar structure with a cyclopropyl group instead of cyclobutyl.
N1-cyclopentyl-4-(trifluoromethyl)benzene-1,2-diamine: Similar structure with a cyclopentyl group instead of cyclobutyl.
Uniqueness: N1-cyclobutyl-4-(trifluoromethyl)benzene-1,2-diamine is unique due to its specific combination of the cyclobutyl group and the trifluoromethyl group, which can influence its reactivity and biological activity differently compared to its analogs.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application hold promise for future advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-N-cyclobutyl-4-(trifluoromethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)7-4-5-10(9(15)6-7)16-8-2-1-3-8/h4-6,8,16H,1-3,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGJAXRCYMBJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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